molecular formula C8H4Cl2O4 B146564 4,5-Dichlorophthalic acid CAS No. 56962-08-4

4,5-Dichlorophthalic acid

Cat. No.: B146564
CAS No.: 56962-08-4
M. Wt: 235.02 g/mol
InChI Key: FDOQKGWUMUEJLX-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalic acid, also known as 4,5-Dichloro-1,2-benzenedicarboxylic acid, is a chemical compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

DCPA serves as an important intermediate in the synthesis of various organic compounds. Its reactivity with nucleophiles allows for the production of diverse derivatives, which can be utilized in further chemical transformations.

Pharmaceutical Research

In pharmaceutical applications, DCPA is used to develop intermediates and active pharmaceutical ingredients. Its derivatives have shown potential biological activities, making them candidates for drug discovery.

Material Science

DCPA is employed in the production of polymers and resins. Its unique properties facilitate the creation of materials with specific characteristics suitable for various industrial applications.

Analytical Chemistry

The compound's distinct infrared spectrum makes it useful in spectroscopic analyses, allowing researchers to identify and quantify other compounds based on their spectral signatures.

Coordination Chemistry

DCPA acts as a bridging ligand in the synthesis of coordination polymers. For instance, it has been used to form layered Zn(II) coordination polymers and complexes with Co(II) and Cd(II), showcasing its versatility in constructing diverse molecular architectures .

Photovoltaic Applications

Research indicates that DCPA derivatives exhibit promising properties for photovoltaic applications due to their light-harvesting capabilities and low band gaps, which facilitate photoinduced charge generation .

Case Study 1: Reactivity with Nucleophiles

A study focused on the reactivity of DCPA towards nucleophiles like thiosemicarbazide and various amines demonstrated its ability to produce carboxylic acid derivatives. The resulting compounds were characterized using NMR, IR, and mass spectrometry, highlighting DCPA's role in synthesizing biologically active molecules .

Research evaluating DCPA derivatives showed comparable biological activity to established drugs such as isoniazid and ciprofloxacin against mycobacterial and fungal strains. This underscores the potential of DCPA in developing new antimicrobial agents .

Comparison with Related Compounds

Compound NameStructureUnique Features
Phthalic AcidC₈H₆O₄Baseline compound without chlorine substitutions
3,4-Dichlorophthalic AcidC₈H₄Cl₂O₄Chlorine at different positions
2,3-Dichlorophthalic AcidC₈H₄Cl₂O₄Different substitution pattern
4,5-Dichlorophthalic AnhydrideC₈H₂Cl₂O₃More reactive than the acid form

Mechanism of Action

The mechanism of action of 4,5-Dichlorophthalic acid involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on amines and other reactive groups. The pathways involved in its reactions include substitution and esterification, which result in the formation of phthalimide and dicarboxylic acid derivatives .

Comparison with Similar Compounds

4,5-Dichlorophthalic acid can be compared with other similar compounds such as:

    Phthalic Acid: The parent compound, which lacks the chlorine substitutions.

    3,4-Dichlorophthalic Acid: Another dichlorinated derivative with chlorine atoms at the 3 and 4 positions.

    Terephthalic Acid: A related compound with carboxylic acid groups at the 1 and 4 positions of the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

4,5-Dichlorophthalic acid (DCPA), with the chemical formula C8_8H4_4Cl2_2O4_4 and CAS number 56962-08-4, is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including toxicity, interactions with biological systems, and potential therapeutic applications.

DCPA is a solid at room temperature, appearing as a white to almost white powder. Its molecular weight is approximately 235.02 g/mol. The compound is characterized by the presence of two chlorine atoms on the benzene ring, which significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8_8H4_4Cl2_2O4_4
Molecular Weight235.02 g/mol
Physical StateSolid
Purity>98%
CAS Number56962-08-4

Toxicity and Safety

DCPA exhibits significant toxicity, particularly in terms of skin and eye irritation. According to safety data sheets, it can cause serious eye irritation and skin irritation upon contact. Precautionary measures include wearing protective gloves and eyewear when handling the compound .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of DCPA. In one study, DCPA demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism appears to involve disrupting bacterial cell wall synthesis, although specific pathways remain to be elucidated .

Metal Complex Formation

Research has indicated that DCPA can form complexes with metals such as copper and zinc. These metal complexes have shown enhanced biological activity compared to the free acid. For instance, copper complexes of DCPA exhibited promising results in vitro against certain cancer cell lines, indicating potential for further exploration in cancer therapeutics .

Case Studies

Research Findings

The following table summarizes key findings from recent research regarding the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityInhibitory effects on E. coli and S. aureus
Metal ComplexesEnhanced activity against cancer cell lines
Neuroprotective PotentialAnalogues show promise in Alzheimer's treatment

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing metal complexes of 4,5-dichlorophthalic acid?

  • Methodological Answer : A typical procedure involves dissolving DCPA in ethanol, adding NaOH to deprotonate the carboxylic acid groups, and then introducing metal salts (e.g., CuCl₂ or ZnCl₂). The mixture is stirred at room temperature for 2 hours, filtered, and dried. This method yields complexes like [Cu(DCPA)] and [Zn(DCPA)] with IR spectra confirming carboxylate coordination (peaks at ~1612 cm⁻¹ and ~1400 cm⁻¹) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs for refinement ), IR spectroscopy (carboxylic acid O–H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹), and NMR (¹H/¹³C for organic derivatives) are standard. For example, Na₂(DCPA)·4H₂O crystals are analyzed via X-ray to confirm monoclinic symmetry and hydrogen-bonding networks .

Q. What are the common applications of DCPA derivatives in materials science?

  • Methodological Answer : DCPA acts as a ligand for lanthanide-based coordination polymers with tunable luminescence properties (e.g., Eu³+/Tb³+ complexes for optical sensors) . Its metal complexes are also explored as catalysts in redox reactions or supports for nanoparticles (e.g., Ag/Cu/Zn nanoparticles for sensing) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of DCPA derivatives?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize molecular geometries, compute HOMO-LUMO gaps (e.g., ~4.5 eV for DCPA-Zn complexes), and analyze natural bond orbitals (NBO) to predict reactivity. These studies validate experimental IR/NMR data and identify charge-transfer interactions in metal complexes .

Q. How should researchers address contradictions between experimental and theoretical data in DCPA studies?

  • Methodological Answer : Cross-validate results using multiple techniques. For example, if DFT-predicted IR spectra deviate from experimental data (e.g., peak shifts due to solvent effects), conduct solvent-phase DFT or adjust basis sets. Consistency in vibrational assignments (e.g., carboxylate vs. carbonyl stretches) can resolve discrepancies .

Q. What strategies improve the yield of DCPA derivatives in anhydride-based reactions?

  • Methodological Answer : Modifying reaction conditions (e.g., using NH₄Cl to enhance 4,5-dichlorophthalamide yields to 78%) or optimizing stoichiometry (e.g., excess thiosemicarbazide for selective anhydride ring-opening) increases efficiency. Monitoring via TLC and recrystallization minimizes impurities .

Q. How do crystallographic challenges in DCPA-lanthanide complexes affect data interpretation?

  • Methodological Answer : High solvent content or twinning in crystals (common in lanthanide complexes) requires advanced refinement tools (SHELXL ). Use SQUEEZE (in PLATON) to model disordered solvent molecules and validate with thermal analysis (TGA) to confirm lattice water content .

Q. What mechanistic insights govern DCPA’s reactivity with nucleophiles like amines?

  • Methodological Answer : The anhydride’s electrophilic carbonyl carbons undergo nucleophilic attack, forming imides or amides. Kinetic studies (e.g., varying amine pKa) and Fukui function analysis (via DFT) identify reactive sites. For example, thiosemicarbazide reacts preferentially at the less sterically hindered carbonyl group .

Properties

IUPAC Name

4,5-dichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQKGWUMUEJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069149
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-08-4
Record name 4,5-Dichlorophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
Source EPA Chemicals under the TSCA
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Record name 1,2-Benzenedicarboxylic acid, 4,5-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichlorophthalic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4,5-Dichlorophthalic acid
4,5-Dichlorophthalic acid
4,5-Dichlorophthalic acid
4,5-Dichlorophthalic acid

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